4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole
CAS No.:
Cat. No.: VC17206801
Molecular Formula: C9H6BrF3N2O
Molecular Weight: 295.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3N2O |
|---|---|
| Molecular Weight | 295.06 g/mol |
| IUPAC Name | 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H6BrF3N2O/c10-6-1-5(16-3-9(11,12)13)2-7-8(6)15-4-14-7/h1-2,4H,3H2,(H,14,15) |
| Standard InChI Key | XHBBTWLEELZDSP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
4-Bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole is formally designated under IUPAC nomenclature as 4-bromo-6-(2,2,2-trifluoroethoxy)-1H-benzimidazole. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1820665-33-5 | |
| Molecular Formula | C₉H₆BrF₃N₂O | |
| Molecular Weight | 295.06 g/mol | |
| SMILES Notation | C1=C(C=C(C2=C1NC=N2)Br)OCC(F)(F)F | |
| InChI Key | XHBBTWLEELZDSP-UHFFFAOYSA-N |
The benzimidazole core consists of a fused bicyclic system with nitrogen atoms at positions 1 and 3. Substituents include a bromine atom at position 4 and a 2,2,2-trifluoroethoxy group at position 6, introducing significant electronegativity and lipophilicity .
Synthetic Methodologies
Nucleophilic Substitution Pathways
The primary synthesis route involves functionalizing a pre-formed benzimidazole scaffold. A representative protocol includes:
-
Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with formic acid under reflux yields 4-bromo-1H-benzimidazole .
-
Trifluoroethoxy Introduction: Treatment with 2,2,2-trifluoroethyl bromide in the presence of NaH and tetra-n-butylammonium iodide (TBAI) in THF at 70°C achieves O-alkylation at position 6 .
| Parameter | Condition | Yield |
|---|---|---|
| Reagent Ratio | 1:1.2 (benzimidazole:alkylating agent) | 72–87% |
| Temperature | 70°C | |
| Catalyst | TBAI (5 mol%) |
Competing reactions at position 5 are mitigated by steric hindrance from the bromine substituent .
Alternative Strategies
Emerging approaches under investigation include:
-
Pd-Catalyzed Cross-Coupling: Suzuki-Miyaura couplings using 4-bromo-6-(trifluoroethoxy)benzimidazole and arylboronic acids could diversify substitution patterns .
-
Microwave-Assisted Synthesis: Preliminary studies suggest reaction time reductions from 8 hours to <2 hours under microwave irradiation .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
Predicted properties derived from QSPR models indicate:
| Property | Value | Method |
|---|---|---|
| LogP (Octanol-Water) | 2.34 ± 0.15 | XLogP3 |
| Aqueous Solubility | 0.12 mg/mL (25°C) | ESOL |
| pKa | 5.1 (imidazole NH) | ChemAxon |
The trifluoroethoxy group enhances membrane permeability relative to unsubstituted benzimidazoles, while the bromine atom may facilitate halogen bonding in target interactions .
Metabolic Stability
In silico ADMET predictions using SwissADME highlight:
-
CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM), suggesting minimal drug-drug interaction risk.
-
Phase II Metabolism: Predominant glucuronidation at the benzimidazole NH group.
Future Research Directions
Synthetic Optimization
-
Develop enantioselective routes for chiral derivatives.
-
Explore continuous flow synthesis to enhance scalability.
Biological Screening
Priority targets should include:
-
Protozoal Infections: Plasmodium falciparum 3D7 strain (IC₅₀ determination).
-
Cancer Cell Lines: NCI-60 panel screening for GI₅₀ values.
Computational Modeling
Machine learning models (e.g., DeepChem) could predict novel derivatives with optimized LogP and target binding energies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume